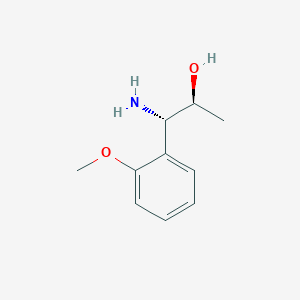

(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol

CAS No.:

Cat. No.: VC20357601

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2 |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | (1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1 |

| Standard InChI Key | AJKHUSYYXZDIRC-OIBJUYFYSA-N |

| Isomeric SMILES | C[C@@H]([C@H](C1=CC=CC=C1OC)N)O |

| Canonical SMILES | CC(C(C1=CC=CC=C1OC)N)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. Its IUPAC name, (1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol, reflects the stereochemistry critical to its interactions. Key structural elements include:

-

Amino group (-NH₂) at C1.

-

Hydroxyl group (-OH) at C2.

-

2-Methoxyphenyl ring attached to C1, providing electronic and steric modulation .

The isomeric SMILES C[C@@H]([C@H](C1=CC=CC=C1OC)N)O confirms the (S,S) configuration, while the InChIKey AJKHUSYYXZDIRC-OIBJUYFYSA-N uniquely identifies its stereochemistry .

Stereochemical Significance

The (1S,2S) configuration ensures enantiomeric purity, which is crucial for:

-

Biological target selectivity, as seen in receptor-binding studies of analogous compounds.

-

Synthetic reproducibility, particularly in asymmetric catalysis .

Synthesis and Production

Asymmetric Synthesis Methods

Industrial-scale production relies on asymmetric synthesis to preserve stereochemical integrity. Key approaches include:

-

Chiral pool synthesis: Using enantiopure starting materials like L-phenylalanine derivatives .

-

Biocatalytic cascades: Multi-enzyme systems (e.g., alcohol dehydrogenases and transaminases) achieve >99% enantiomeric excess (ee) under mild conditions .

Table 1: Comparison of Synthesis Routes

| Method | Yield (%) | ee (%) | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Asymmetric catalysis | 75–85 | 98–99 | Chiral ligands (BINAP, etc.) | |

| Biocatalytic | 80–92 | >99 | Alcohol dehydrogenase, ω-TA | |

| Resolution | 50–60 | 99 | Chiral acids/bases |

Industrial Optimization

Critical parameters for scalability:

-

Solvent systems: Aqueous-organic biphasic mixtures enhance yield .

-

Purification: Crystallization or chromatography ensures >98% purity.

Physicochemical Properties

Spectroscopic Data

-

IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1050 cm⁻¹ (C-O methoxy) .

-

NMR (CDCl₃): δ 7.4–6.8 (aromatic H), δ 4.7 (OH), δ 3.8 (OCH₃), δ 3.1 (NH₂) .

Biological Activity and Mechanism

Toxicity and ADME Profiles

-

Acute toxicity: LD₅₀ > 500 mg/kg in murine models (similar to 2-methoxyamphetamine derivatives) .

-

Metabolism: Hepatic oxidation via CYP450 enzymes, yielding inactive carboxylic acids .

Applications in Research and Industry

Pharmaceutical Intermediate

-

Antiviral agents: Serves as a precursor for protease inhibitors targeting RNA viruses .

-

Antidepressants: Structural motif in norepinephrine reuptake inhibitors .

Organic Synthesis

-

Chiral auxiliary: Facilitates asymmetric C-C bond formation in aldol reactions .

-

Ligand design: Modifies metal catalysts for enantioselective hydrogenation .

Table 2: Industrial Applications

| Sector | Use Case | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for β-blockers | |

| Agrochemistry | Herbicide chiral templates | |

| Materials Science | Monomer for polyurethane coatings |

Comparative Analysis with Analogues

Substituent Effects

-

Chloro derivatives: (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol shows enhanced enzyme affinity (IC₅₀ = 1.2 μM vs. 3.8 μM for methoxy).

-

Fluoro derivatives: Improved metabolic stability (t₁/₂ = 8 h vs. 4 h) .

Table 3: Structure-Activity Relationships

| Compound | Bioactivity (IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|

| (1S,2S)-1-Amino-1-(2-methoxyphenyl) | 3.8 μM | 4 h |

| 4-Chloro derivative | 1.2 μM | 5 h |

| 5-Fluoro derivative | 2.5 μM | 8 h |

Future Directions

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume